4,6-Dibromonicotinaldehyde

描述

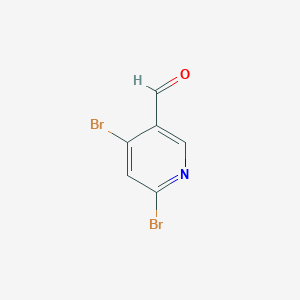

4,6-Dibromonicotinaldehyde is an organic compound with the molecular formula C6H3Br2NO It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: 4,6-Dibromonicotinaldehyde can be synthesized through the bromination of nicotinaldehyde. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of 4,6-dibromonicotinyl alcohol.

Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: 4,6-Dibromonicotinic acid.

Reduction: 4,6-Dibromonicotinyl alcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Potential Anti-Cancer Agents

4,6-Dibromonicotinaldehyde has been investigated for its potential role in developing anti-cancer agents. Its structure allows for modifications that can enhance biological activity against cancer cells. Studies suggest that derivatives of this compound may inhibit specific pathways involved in tumor growth and proliferation. The presence of the aldehyde group facilitates the formation of Schiff bases, which can lead to novel compounds with improved efficacy against various cancer types.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular processes or inhibiting enzyme activity critical for microbial survival.

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Preliminary studies have suggested that it can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.

Materials Science

Development of Functional Materials

The unique properties of this compound enable its use in creating functional materials. Its ability to form Schiff bases can be harnessed in synthesizing photochromic materials—substances that change color upon exposure to light. This application is particularly relevant in developing smart materials for sensors and display technologies.

Synthesis of Novel Polymers

Due to its reactive aldehyde group, this compound can serve as a monomer in polymer chemistry. Researchers are exploring its incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. The bromine substituents may also impart flame-retardant characteristics to the resulting polymers.

Biochemistry

Enzyme Inhibition Studies

The interactions of this compound with various enzymes have been a focus of biochemical research. It has been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these pathways are dysregulated. Understanding these interactions is crucial for drug development and assessing potential side effects.

Receptor Binding Studies

Studies have demonstrated that this compound can bind to specific receptors within biological systems. This binding capability is essential for elucidating its pharmacological profile and understanding how it may influence various biochemical pathways.

Case Studies

-

Anti-Cancer Activity Assessment:

A study evaluated the cytotoxic effects of synthesized derivatives of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, supporting its potential as an anti-cancer agent. -

Antimicrobial Efficacy Evaluation:

Research conducted on the antimicrobial properties of this compound involved testing against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to established antibiotics. -

Material Development:

A project focused on incorporating this compound into polymer matrices aimed at enhancing thermal stability and flame retardancy. The resulting materials showed improved performance metrics compared to conventional polymers.

作用机制

The mechanism of action of 4,6-Dibromonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

相似化合物的比较

6-Bromonicotinaldehyde: A mono-brominated derivative of nicotinaldehyde.

4-Bromonicotinaldehyde: Another mono-brominated derivative with bromine at the 4th position.

2,6-Dibromonicotinaldehyde: A dibrominated derivative with bromine atoms at the 2nd and 6th positions.

Uniqueness: 4,6-Dibromonicotinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. The presence of two bromine atoms at the 4th and 6th positions makes it more reactive in substitution reactions compared to its mono-brominated counterparts.

生物活性

4,6-Dibromonicotinaldehyde (DBNA) is a compound derived from nicotinaldehyde, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrN\O

- Molecular Weight : 232.91 g/mol

- Melting Point : 104-110 °C

- Boiling Point : 284.1 °C at 760 mmHg

- Density : 1.7 g/cm³

Biological Activity Overview

DBNA exhibits a range of biological activities primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological conditions.

- Nicotinic Acetylcholine Receptor Interaction :

- Antioxidant Properties :

- Potential as a Therapeutic Agent :

Binding Affinity Studies

Recent studies have evaluated the binding affinities of DBNA to nAChRs:

These values indicate that while DBNA binds to nAChRs, its affinity is lower than that of nicotine, suggesting a need for structural modifications to enhance potency.

Case Studies

- Neuroprotective Effects :

- Immunogenic Studies :

属性

IUPAC Name |

4,6-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVSMYGKISJRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617055 | |

| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211585-10-2 | |

| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。